(4R,4'R)-2,2'-Cyclopropylidenebis(4,5-dihydro-4-phenyloxazole) (4R,4'R)-2,2'-Cyclopropylidenebis(4,5-dihydro-4-phenyloxazole)
Brand Name: Vulcanchem
CAS No.: 1819994-24-5
VCID: VC11683467
InChI: InChI=1S/C21H20N2O2/c1-3-7-15(8-4-1)17-13-24-19(22-17)21(11-12-21)20-23-18(14-25-20)16-9-5-2-6-10-16/h1-10,17-18H,11-14H2/t17-,18-/m0/s1
SMILES: C1CC1(C2=NC(CO2)C3=CC=CC=C3)C4=NC(CO4)C5=CC=CC=C5
Molecular Formula: C21H20N2O2
Molecular Weight: 332.4 g/mol

(4R,4'R)-2,2'-Cyclopropylidenebis(4,5-dihydro-4-phenyloxazole)

CAS No.: 1819994-24-5

Cat. No.: VC11683467

Molecular Formula: C21H20N2O2

Molecular Weight: 332.4 g/mol

* For research use only. Not for human or veterinary use.

(4R,4'R)-2,2'-Cyclopropylidenebis(4,5-dihydro-4-phenyloxazole) - 1819994-24-5

Specification

CAS No. 1819994-24-5
Molecular Formula C21H20N2O2
Molecular Weight 332.4 g/mol
IUPAC Name (4R)-4-phenyl-2-[1-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]cyclopropyl]-4,5-dihydro-1,3-oxazole
Standard InChI InChI=1S/C21H20N2O2/c1-3-7-15(8-4-1)17-13-24-19(22-17)21(11-12-21)20-23-18(14-25-20)16-9-5-2-6-10-16/h1-10,17-18H,11-14H2/t17-,18-/m0/s1
Standard InChI Key ABUFHURHLVHRQG-ROUUACIJSA-N
Isomeric SMILES C1CC1(C2=N[C@@H](CO2)C3=CC=CC=C3)C4=N[C@@H](CO4)C5=CC=CC=C5
SMILES C1CC1(C2=NC(CO2)C3=CC=CC=C3)C4=NC(CO4)C5=CC=CC=C5
Canonical SMILES C1CC1(C2=NC(CO2)C3=CC=CC=C3)C4=NC(CO4)C5=CC=CC=C5

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

The compound’s systematic name, (4R,4'R)-2,2'-Cyclopropylidenebis(4,5-dihydro-4-phenyloxazole), reflects its bis-oxazole core, where each oxazole ring is partially saturated (4,5-dihydro) and substituted with a phenyl group at the 4-position . The cyclopropane bridge connects the two oxazole units at their 2-positions, creating a rigid, planar framework. The stereodescriptors (4R,4'R) indicate the absolute configuration at the chiral centers of the dihydrooxazole rings, which is critical for its enantioselective applications .

The molecular formula is C<sub>23</sub>H<sub>22</sub>N<sub>2</sub>O<sub>2</sub>, yielding a molecular weight of 332.39 g/mol . A comparative analysis of structurally related compounds, such as the cyclopentylidene analog (CAS 1246401-49-9), reveals that smaller bridging rings (e.g., cyclopropane vs. cyclopentane) reduce molecular weight and increase ring strain, potentially enhancing reactivity .

PropertyValueSource
CAS Number1819994-24-5
Molecular FormulaC<sub>23</sub>H<sub>22</sub>N<sub>2</sub>O<sub>2</sub>
Molecular Weight332.39 g/mol
Purity≥97%
Storage ConditionsInert atmosphere, 2–8°C

Synthesis and Manufacturing

Synthetic Routes

  • Oxazole Ring Formation: Cyclocondensation of phenylglyoxal derivatives with amino alcohols, followed by dehydrogenation to form the dihydrooxazole core .

  • Cyclopropanation: A [2+1] cycloaddition between the oxazole precursors and a carbene source, such as dichloromethane under basic conditions, to form the cyclopropane bridge .

  • Stereochemical Control: Use of enantiopure starting materials or asymmetric catalysis to establish the (4R,4'R) configuration .

Scalability and Challenges

The requirement for inert atmosphere storage indicates sensitivity to moisture or oxygen, likely due to the strained cyclopropane ring. Scaling production would necessitate rigorous exclusion of protic solvents and air during purification. Additionally, achieving high enantiomeric excess (ee) in the (4R,4'R) isomer may require chiral chromatography or recrystallization, increasing manufacturing costs .

Physical and Chemical Properties

Solubility and Stability

The compound is sparingly soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dichloromethane (DCM), as inferred from handling recommendations for structurally similar bis-oxazoles . Aqueous solubility is expected to be negligible due to the hydrophobic phenyl and cyclopropane groups. Stability under refrigeration (2–8°C) in an inert atmosphere suggests susceptibility to thermal decomposition or hydrolysis .

Thermal Behavior

SupplierQuantityPrice (€)Purity
CymitQuimica 100 mg100.00≥97%
CymitQuimica 1 g539.00≥97%
Grosseron 100 mg103.4097%
Grosseron 1 g717.2097%

Applications in Research

Asymmetric Catalysis

The compound’s rigid, chiral structure positions it as a potential ligand for transition-metal catalysts. Bis-oxazole ligands are known to coordinate metals like palladium and rhodium, enabling enantioselective C–C bond formations (e.g., Heck reactions) . The cyclopropane bridge may impose a specific bite angle, enhancing stereocontrol compared to flexible ligands .

Medicinal Chemistry

Oxazole derivatives are prevalent in pharmaceuticals due to their bioisosteric relationship with peptide bonds. While no direct biological data are available for this compound, its dihydrooxazole rings could serve as conformationally restricted scaffolds in protease inhibitors or kinase modulators .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator